N-cycloheptylfuran-2-carboxamide

Description

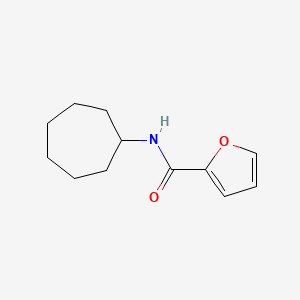

N-Cycloheptylfuran-2-carboxamide is a carboxamide derivative featuring a furan ring substituted at the 2-position with a carboxamide group, where the amide nitrogen is bonded to a cycloheptyl moiety.

Properties

IUPAC Name |

N-cycloheptylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12(11-8-5-9-15-11)13-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNVCPIPFWXJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49717105 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylfuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with cycloheptylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-cycloheptylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-cycloheptylfuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and amide group are crucial for its biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- The heterocyclic core (furan vs. thiophene) significantly affects bond lengths and angles. Thiophene’s larger atomic radius (S vs. O) increases C–S bond lengths compared to C–O in furan.

- Dihedral angles between aromatic rings influence molecular planarity, which may impact intermolecular interactions and crystal packing. For example, 2NPFC exhibits near-planar geometry (9.71°), while thiophene analog (I) shows greater variability (8.50°–13.53°) .

- Synthetic routes for both compounds involve condensation of acid chlorides with nitro-substituted anilines, suggesting similar scalability for N-cycloheptylfuran-2-carboxamide if a cycloheptylamine precursor is used.

Crystal Packing and Supramolecular Interactions

details non-classical interactions in carboxamide crystals:

Biological Activity

N-Cycloheptylfuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-microbial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

N-Cycloheptylfuran-2-carboxamide is characterized by a furan ring substituted with a cycloheptyl group and a carboxamide functional group. This structure contributes to its unique pharmacological profile, as the furan moiety is known to enhance biological activity through various mechanisms.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of N-cycloheptylfuran-2-carboxamide derivatives. The following table summarizes findings from in vitro studies assessing the efficacy of various synthesized compounds against different cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | % Cell Viability |

|---|---|---|---|

| 4a | HepG2 | 20 | 35.01% |

| 4b | HepG2 | 22 | 37.31% |

| 4c | HepG2 | 25 | 39.22% |

| 4d | HepG2 | 15 | 33.29% |

| Doxorubicin | HepG2 | 0.62 | 0.62% |

The compound 4d demonstrated the highest anti-cancer activity with a cell viability percentage of 33.29% , indicating significant cytotoxic effects against HepG2 cells when compared to standard treatments like doxorubicin, which had a viability of only 0.62% .

The anti-cancer activity of N-cycloheptylfuran-2-carboxamide can be attributed to its ability to induce apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation. The structure-activity relationship (SAR) indicates that the presence of electron-donor substituents on the phenyl ring increases anti-cancer efficacy, suggesting that modifications to the compound could enhance its therapeutic potential .

Anti-Microbial Activity

In addition to its anti-cancer properties, N-cycloheptylfuran-2-carboxamide has also been evaluated for its anti-microbial activity against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for several derivatives against common pathogens.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4a | E. coli | 280 |

| 4b | S. aureus | 265 |

| 4c | B. cereus | 230 |

| Doxorubicin | S. aureus | Not applicable |

The derivatives exhibited varying degrees of effectiveness against E. coli , S. aureus , and B. cereus , with compound 4c showing the lowest MIC value of 230 µg/mL against B. cereus, indicating strong antibacterial activity .

Case Studies and Clinical Implications

A notable case study involved the application of N-cycloheptylfuran-2-carboxamide in treating resistant strains of cancer cells that typically show low sensitivity to conventional therapies. The compound's ability to circumvent resistance mechanisms presents a promising avenue for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.